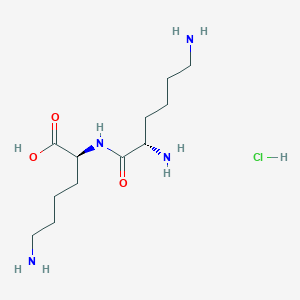![molecular formula C11H15ClF3N B6337389 (Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 90389-00-7](/img/structure/B6337389.png)
(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a synthetic compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 226.64 g/mol, and is a white crystalline solid at room temperature. It is soluble in water and organic solvents such as ethanol and methanol. This compound has been used in various studies due to its ability to interact with biological systems, and its ability to act as an agonist or antagonist of certain receptors.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has been used in various scientific research applications. It has been used as a ligand for the serotonin receptor 5-HT2A, which is involved in a variety of physiological processes. It has also been used to study the effects of serotonin on the central nervous system. Additionally, this compound has been used as a ligand for the muscarinic acetylcholine receptor M1, which is involved in modulating neuronal excitability. Finally, it has been used in studies of the effects of neuropeptide Y on the cardiovascular system.
Wirkmechanismus
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride acts as an agonist or antagonist of certain receptors. When acting as an agonist, it binds to the receptor and activates it, resulting in a physiological response. When acting as an antagonist, it binds to the receptor and inhibits its activation, preventing the physiological response.
Biochemical and Physiological Effects
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can have a calming effect and reduce anxiety. Additionally, it has been shown to increase the release of dopamine, which can increase alertness and improve cognitive performance. Finally, it has been shown to increase the release of acetylcholine, which can improve memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is soluble in both water and organic solvents, making it easy to work with. However, it has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several potential future directions. One potential direction is to further study its effects on the serotonin receptor 5-HT2A. Additionally, its effects on the muscarinic acetylcholine receptor M1 could be further studied. Finally, its effects on the release of dopamine, acetylcholine, and other neurotransmitters could be further studied. Additionally, its potential therapeutic applications could be explored, such as its potential use as an antidepressant or anti-anxiety medication.
Synthesemethoden
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride can be synthesized through a two-step process. The first step involves an S N 2 reaction between 2-chloropropane and 3-(trifluoromethyl)phenylmethyl amine to form the desired product. The second step involves the addition of hydrochloric acid to the product, which results in the formation of the hydrochloride salt.
Eigenschaften
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-8(2)15-7-9-4-3-5-10(6-9)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOHUSWWOJWJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)



![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)




![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)
![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)
